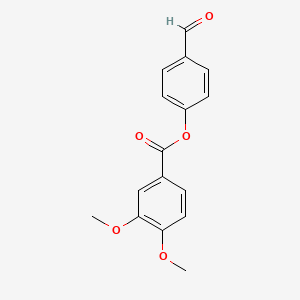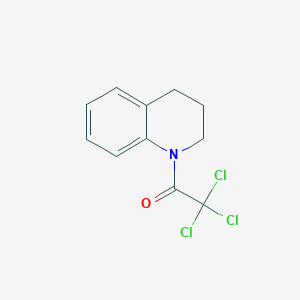
3,6,6-trimethyl-2-(1-pyrrolidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6,6-trimethyl-2-(1-pyrrolidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one, also known as TMDP, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. TMDP is a benzofuran derivative that has been found to possess a range of biological activities, making it an attractive molecule for further investigation.
Wirkmechanismus
The exact mechanism of action of 3,6,6-trimethyl-2-(1-pyrrolidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one is not fully understood, but it is believed to act on various neurotransmitter systems in the brain. This compound has been found to enhance the activity of the GABAergic system, which is responsible for regulating neuronal excitability. It has also been shown to modulate the activity of the serotonergic and dopaminergic systems, which play a role in mood regulation.
Biochemical and Physiological Effects
This compound has been found to produce a range of biochemical and physiological effects. In animal studies, this compound has been shown to reduce anxiety-like behavior and improve cognitive function. It has also been found to have anticonvulsant effects and to protect against neuronal damage caused by oxidative stress. This compound has also been shown to exhibit anti-inflammatory properties, making it a potential therapeutic agent for inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3,6,6-trimethyl-2-(1-pyrrolidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one is that it is relatively easy to synthesize and has good stability. This makes it suitable for use in laboratory experiments and for large-scale production. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different biological systems.
Zukünftige Richtungen
There are several future directions for research on 3,6,6-trimethyl-2-(1-pyrrolidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one. One area of interest is the development of this compound-based drugs for the treatment of neurodegenerative diseases. Another area of research is the investigation of the potential use of this compound in the treatment of anxiety and depression. Further studies are also needed to fully understand the mechanism of action of this compound and its effects on different biological systems.
Synthesemethoden
The synthesis of 3,6,6-trimethyl-2-(1-pyrrolidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one involves the reaction of 3,4-dihydro-2H-pyran with methyl vinyl ketone in the presence of a Lewis acid catalyst. The resulting product is then treated with pyrrolidine and acetic anhydride to yield this compound. This synthesis method has been optimized to produce high yields of this compound with good purity, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
3,6,6-trimethyl-2-(1-pyrrolidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to possess a range of biological activities, including anticonvulsant, anxiolytic, and antidepressant effects. This compound has also been shown to exhibit neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
3,6,6-trimethyl-2-(pyrrolidine-1-carbonyl)-5,7-dihydro-1-benzofuran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-10-13-11(18)8-16(2,3)9-12(13)20-14(10)15(19)17-6-4-5-7-17/h4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZICLLAEZFMPRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C(=O)CC(C2)(C)C)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5802850.png)
![2-[2-(dicyanomethylene)hydrazino]benzamide](/img/structure/B5802867.png)

![1-{4-[(2-chlorophenoxy)methyl]phenyl}ethanone](/img/structure/B5802881.png)
![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-2-iodobenzohydrazide](/img/structure/B5802890.png)
![3-(4-methoxyphenyl)-7,9-dimethyl-4,10-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B5802897.png)
![N'-{5-bromo-2-[(3-bromobenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5802909.png)
![3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid](/img/structure/B5802913.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-methylpropanamide](/img/structure/B5802914.png)
![3-{5-[(phenylthio)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5802928.png)
![N-(1-phenylcyclopropyl)-N'-[(4-phenyl-1,3-thiazol-2-yl)methyl]urea](/img/structure/B5802932.png)
![N-ethyl-N',N'-dimethyl-N-[2-(trifluoromethyl)benzyl]-1,2-ethanediamine](/img/structure/B5802936.png)

